Cas no 873-38-1 (2-Bromo-4-chloroaniline)

2-Bromo-4-chloroaniline (CAS: 39148-73-9) is a halogenated aniline derivative widely used as a key intermediate in organic synthesis and pharmaceutical manufacturing. This compound features both bromo and chloro substituents on the aromatic ring, enhancing its reactivity in electrophilic substitution and cross-coupling reactions. Its high purity (>98%) and stability under standard conditions make it suitable for precise synthetic applications, including the preparation of agrochemicals, dyes, and active pharmaceutical ingredients (APIs). The presence of two distinct halogens allows for selective functionalization, offering versatility in multi-step synthesis. Proper handling is required due to its potential toxicity and sensitivity to light and moisture.
2-Bromo-4-chloroaniline structure
2-Bromo-4-chloroaniline structure
Product Name:2-Bromo-4-chloroaniline
CAS No:873-38-1
MF:C6H5BrClN
MW:206.467599630356
MDL:MFCD00041313
CID:40125
PubChem ID:87558572
Update Time:2025-07-02

2-Bromo-4-chloroaniline Chemical and Physical Properties

Names and Identifiers

    • 2-Bromo-4-chloroaniline
    • DISCONTINUED !2-Bromo-4-chloroaniline
    • 1-AMINO-2-BROMO-4-CHLOROBENZENE
    • 4-bromo-6-chloropyridazin-3-amine
    • 2-bromo-4-chloro-aniline
    • 2-Bromo-4-chlorobenzenamine
    • 2-bromo-4-chlorobenzeneamine
    • 4-Chloro-2-Bromoaniline
    • Benzenamine,2-bromo-4-chloro
    • Benzenamine, 2-bromo-4-chloro-
    • 2-Bromo-4-chloro-phenylamine
    • 2-BROMO-4-CHLORO ANILINE
    • 2-bromo-4-chlorophenylamine
    • NSC139478
    • PubChem3576
    • 2-bromo-4-chloraniline
    • ZERENEX E/9070015
    • SBB019400
    • STK507086
    • BBL002695
    • 2-BROMO-4-CHLORO-BENZENAMINE
    • 2-Bromo-4-chlorobenzenamine (ACI)
    • Aniline, 2-bromo-4-chloro- (6CI, 7CI, 8CI)
    • NSC 139478
    • 2-Bromo-4-chloroaniline,97%
    • DTXSID90236270
    • SB77803
    • CS-W007350
    • NS00039183
    • AA3RNN5H9J
    • PS-3798
    • B2268
    • EINECS 212-837-0
    • 2-Bromo-4-chloroaniline, 98%
    • AC-28602
    • MFCD00041313
    • Aniline, 2-bromo-4-chloro-
    • NSC-139478
    • UNII-AA3RNN5H9J
    • DTXCID90158761
    • EN300-70293
    • SCHEMBL40261
    • AKOS000108234
    • 873-38-1
    • J-508265
    • DB-020620
    • MDL: MFCD00041313
    • Inchi: 1S/C6H5BrClN/c7-5-3-4(8)1-2-6(5)9/h1-3H,9H2
    • InChI Key: SYTBIFURTZACKR-UHFFFAOYSA-N
    • SMILES: ClC1C=C(Br)C(N)=CC=1
    • BRN: 2802563

Computed Properties

  • Exact Mass: 204.92900
  • Monoisotopic Mass: 204.929
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 99.1
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 26
  • Surface Charge: 0
  • Tautomer Count: nothing

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.722
  • Melting Point: 64.0 to 68.0 deg-C
  • Boiling Point: 127°C/20mmHg(lit.)
  • Flash Point: 127°C/20mm
  • Refractive Index: 1.638
  • PSA: 26.02000
  • LogP: 3.26590
  • Solubility: Not determined

2-Bromo-4-chloroaniline Security Information

2-Bromo-4-chloroaniline Customs Data

  • HS CODE:2921420090
  • Customs Data:

    China Customs Code:

    2921420090

    Overview:

    2921420090 Other aniline derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2921420090 aniline derivatives and their salts VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

2-Bromo-4-chloroaniline Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
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2-Bromo-4-chloroaniline Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Solvents: Polyethylene glycol ;  rt; 1 min, rt
Reference
Simple catalyst-free regio- and chemoselective monobromination of aromatics using NBS in polyethylene glycol
Venkateswarlu, Katta; et al, Synthetic Communications, 2009, 39(2), 215-219

Production Method 2

Reaction Conditions
1.1 Reagents: 1H-Imidazolium, 1,3-dibutyl-, (tribromide) (1:1) ;  rt
Reference
Mild, efficient, and regioselective monobromination of arylamines and phenols using [BBIm]Br3 as a new reagent
Borikar, Sanjay P.; et al, Synthetic Communications, 2010, 40(5), 647-653

Production Method 3

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Palladium (on carbon) Solvents: Methanol ;  5 min, rt
Reference
Selective reduction of halogenated nitroarenes with hydrazine hydrate in the presence of Pd/C
Li, Fang; et al, Synlett, 2014, 25(10), 1403-1408

Production Method 4

Reaction Conditions
1.1 Catalysts: Copper sulfate Solvents: Acetonitrile ,  Water ;  15 min, 25 °C
1.2 Reagents: Sodium bromide ,  Sodium persulfate ;  15 min, 7 °C; 2 h, 7 °C; 22 h, 25 °C
1.3 Reagents: Sodium hydroxide ,  Sodium thiosulfate Solvents: Water ;  pH 9
Reference
A Practical Procedure for Regioselective Bromination of Anilines
Takahashi, Yusuke; et al, Synthesis, 2021, 53(10), 1828-1832

Production Method 5

Reaction Conditions
1.1 Reagents: Pyridinium, 1-butyl-3-methyl-, (tribromide) (1:1) ;  rt
1.2 Solvents: Water
Reference
An efficient, rapid, and regioselective bromination of anilines and phenols with 1-butyl-3-methylpyridinium tribromide as a new reagent/solvent under mild conditions
Borikar, Sanjay P.; et al, Tetrahedron Letters, 2009, 50(9), 1007-1009

Production Method 6

Reaction Conditions
1.1 10 h, rt
Reference
Selective solid-state bromination of anilines and phenols
Toda, Fumio; et al, Green Chemistry, 2003, 5(6), 701-703

Production Method 7

Reaction Conditions
1.1 Reagents: Bromine ;  overnight, rt
Reference
Selective solid-state bromination of anilines and phenols
Toda, Fumio; et al, Green Chemistry, 2003, 5(6), 701-703

Production Method 8

Reaction Conditions
1.1 Reagents: Ammonium bromide ,  Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Methanol ,  Water ;  5 min, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ;  rt
Reference
Fast and efficient bromination of aromatic compounds with ammonium bromide and oxone
Naresh, Mameda; et al, Synthesis, 2013, 45(11), 1497-1504

2-Bromo-4-chloroaniline Raw materials

2-Bromo-4-chloroaniline Preparation Products

2-Bromo-4-chloroaniline Suppliers

Amadis Chemical Company Limited
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(CAS:873-38-1)2-Bromo-4-chloroaniline
Order Number:A842096
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Quantity:500g/1kg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:55
Price ($):184.0/341.0
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:873-38-1)2-溴-4-氯苯胺
Order Number:LE2889210
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:42
Price ($):discuss personally
Email:18501500038@163.com

2-Bromo-4-chloroaniline Related Literature

Additional information on 2-Bromo-4-chloroaniline

Professional Introduction to 2-Bromo-4-chloroaniline (CAS No. 873-38-1)

2-Bromo-4-chloroaniline (CAS No. 873-38-1) is a significant intermediate in the field of organic synthesis and pharmaceutical development. This compound, characterized by its bromine and chlorine substituents on a benzene ring, has garnered considerable attention due to its versatile applications in the synthesis of various bioactive molecules. The presence of both halogen atoms makes it a valuable building block for further functionalization, enabling the creation of complex structures with potential therapeutic properties.

The chemical structure of 2-Bromo-4-chloroaniline consists of a benzene ring substituted with a bromine atom at the 2-position and a chlorine atom at the 4-position. This arrangement imparts unique reactivity, making it a preferred choice for medicinal chemists and synthetic organic chemists alike. The compound's ability to undergo nucleophilic aromatic substitution reactions allows for the introduction of diverse functional groups, facilitating the development of novel pharmaceutical agents.

In recent years, 2-Bromo-4-chloroaniline has been extensively studied for its role in the synthesis of anticancer agents. Researchers have leveraged its structural features to develop small-molecule inhibitors that target specific oncogenic pathways. For instance, studies have demonstrated its utility in creating kinase inhibitors, which are crucial in treating various forms of cancer. The bromine and chlorine atoms serve as handles for further chemical modifications, enabling the fine-tuning of drug candidates to enhance their selectivity and potency.

Moreover, 2-Bromo-4-chloroaniline has found applications in the development of antimicrobial agents. The introduction of halogen atoms into aromatic rings is known to enhance the antimicrobial properties of compounds. This has led to investigations into its derivatives as potential treatments against resistant bacterial strains. The compound's reactivity allows for the synthesis of quinolone and sulfonamide analogs, which have shown promising activity against Gram-negative and Gram-positive bacteria.

The pharmaceutical industry has also explored 2-Bromo-4-chloroaniline as a precursor in the synthesis of central nervous system (CNS) drugs. Its structural framework is conducive to developing neuroactive compounds that interact with neurotransmitter receptors. For example, researchers have utilized it to synthesize monoamine oxidase (MAO) inhibitors, which are used in the treatment of depression and other neurodegenerative disorders. The compound's ability to undergo further functionalization makes it a versatile tool in CNS drug discovery.

From an industrial perspective, 2-Bromo-4-chloroaniline plays a crucial role in the production of dyes and pigments. Its halogenated aromatic structure contributes to the vibrant colors and stability required in dye formulations. The compound's reactivity allows for the creation of complex colorants used in textiles, plastics, and coatings. This application highlights its importance not only in pharmaceuticals but also in materials science.

In academic research, 2-Bromo-4-chloroaniline has been employed as a model compound for studying electrophilic aromatic substitution reactions. Its well-defined reactivity profile provides insights into mechanistic pathways and reaction optimization strategies. Such studies contribute to the broader understanding of organic chemistry principles, aiding in the development of new synthetic methodologies.

The environmental impact of 2-Bromo-4-chloroaniline is another area of interest. While it is not classified as a hazardous substance, its persistence in aquatic environments raises concerns about potential ecological effects. Researchers are investigating methods to minimize its environmental footprint through green chemistry approaches, such as catalytic processes that reduce waste generation.

The future prospects for 2-Bromo-4-chloroaniline are promising, with ongoing research exploring new synthetic routes and applications. Advances in computational chemistry and artificial intelligence are expected to accelerate the discovery of novel derivatives with enhanced properties. These developments will likely expand its utility in pharmaceuticals, materials science, and other industries.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:873-38-1)2-Bromo-4-chloroaniline
A842096
Purity:99%/99%
Quantity:500g/1kg
Price ($):184.0/341.0
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:873-38-1)2-溴-4-氯苯胺
LE2889210
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
Email